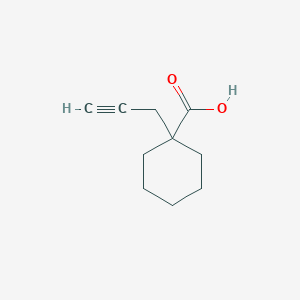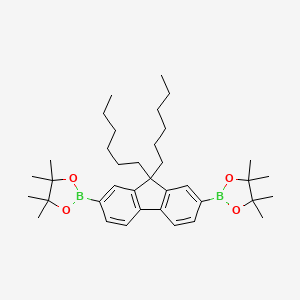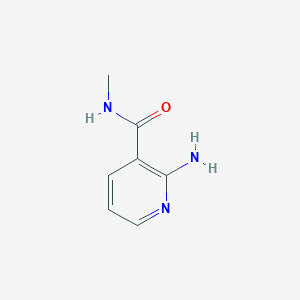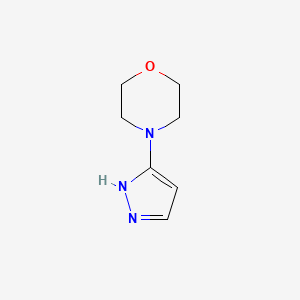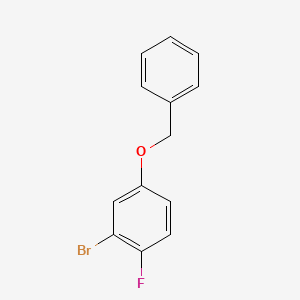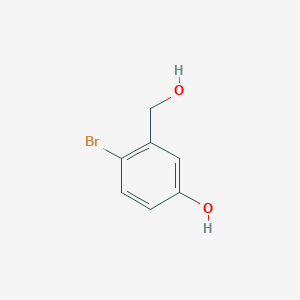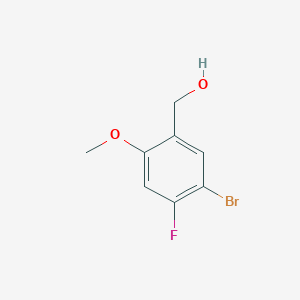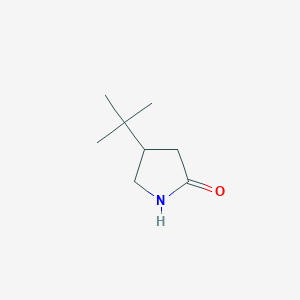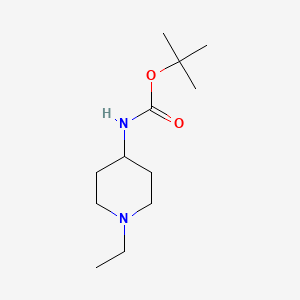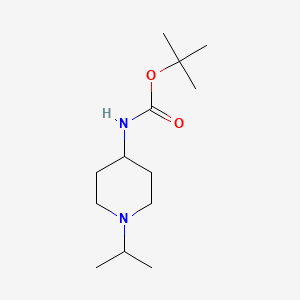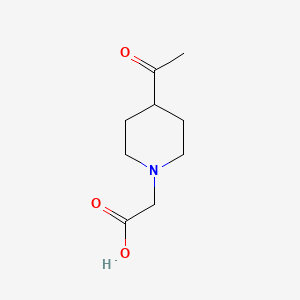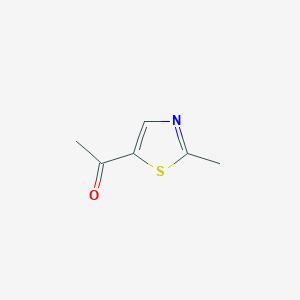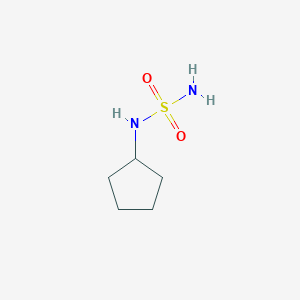
N-ciclopentilsulfamida
Descripción general
Descripción
(sulfamoylamino)cyclopentane is an organic compound with the molecular formula C5H12N2O2S It is a sulfamide derivative where the sulfamide group is bonded to a cyclopentyl ring
Aplicaciones Científicas De Investigación
(sulfamoylamino)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
N-cyclopentylsulfamide, also known as (sulfamoylamino)cyclopentane, is a type of sulfonamide. Sulfonamides are known to inhibit bacterial growth by altering microbial production of folic acid . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including N-cyclopentylsulfamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by N-cyclopentylsulfamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, N-cyclopentylsulfamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
They are distributed widely in the body and can penetrate most tissues, including the central nervous system . Sulfonamides are primarily excreted unchanged in the urine, although some may undergo hepatic metabolism .
Result of Action
The primary result of the action of N-cyclopentylsulfamide is the inhibition of bacterial growth and reproduction . By inhibiting the synthesis of folic acid, N-cyclopentylsulfamide prevents the bacteria from producing the nucleotides required for DNA synthesis . This leads to a halt in bacterial cell division and ultimately results in the death of the bacteria .
Action Environment
The efficacy and stability of N-cyclopentylsulfamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of sulfonamides, as PABA competes with the sulfonamide for binding to the enzyme dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the sulfonamide, which can influence its absorption and distribution in the body . Furthermore, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, reducing the effectiveness of these drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (sulfamoylamino)cyclopentane can be synthesized through the reaction of cyclopentylamine with sulfamide. The reaction typically involves the use of a suitable solvent such as dichloromethane or ethanol and may require a catalyst to proceed efficiently. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of (sulfamoylamino)cyclopentane may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions: (sulfamoylamino)cyclopentane undergoes various chemical reactions, including:
Oxidation: The sulfamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfamide derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- N-cyclohexylsulfamide
- N-cyclopropylsulfamide
- N-cyclobutylsulfamide
Comparison: (sulfamoylamino)cyclopentane is unique due to the presence of the cyclopentyl ring, which imp
Propiedades
IUPAC Name |
(sulfamoylamino)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJCDEYUOMXVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


